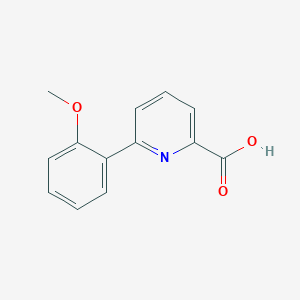

6-(2-Methoxyphenyl)picolinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Biodegradation and Environmental Remediation

- Biodegradation of Picolinic Acid: Rhodococcus sp. PA18, a Gram-positive bacterium, can aerobically utilize picolinic acid as a carbon and energy source. This strain has potential for bioremediation of environments polluted with picolinic acid, producing 6-hydroxypicolinic acid as a major metabolite (Zhang et al., 2019).

- Novel Decarboxylase in Picolinic Acid Catabolism: Alcaligenes faecalis JQ135 utilizes picolinic acid as its carbon and nitrogen source, involving a novel amidohydrolase 2 family decarboxylase, PicC. This enzyme catalyzes the decarboxylation of 3,6-dihydroxypicolinic acid into 2,5-dihydroxypyridine, providing insights into picolinic acid degradation at the molecular level (Qiu et al., 2018).

Coordination Chemistry and Photophysical Properties

- Lanthanide Sensitizers: 6-phosphoryl picolinic acid derivatives were synthesized as europium and terbium sensitizers, revealing stable complexes and significant photophysical properties. The emission intensity and lifetimes of these complexes provide insights into potential applications in luminescence and bioimaging (Andres & Chauvin, 2011).

- Hexadentate Picolinic Acid Based Bispidine Ligands: These ligands, with their preorganization for octahedral coordination geometries, exhibit high stability and defined geometric preferences, indicating potential utility in coordination chemistry and catalysis (Comba et al., 2016).

Molecular and Spectroscopic Characterization

- Characterization of Picolinic Acid Derivatives: Spectroscopic techniques (FT-IR, UV-Vis) and DFT calculations were used to characterize picolinic acid and its derivatives, revealing their antibacterial and antifungal activities and DNA interactions. These compounds demonstrate significant bioactive potential (Tamer et al., 2018).

Extraction and Separation Techniques

- Reactive Extraction of Picolinic Acid: The study explores non-toxic extractant-diluent systems for the recovery of picolinic acid from dilute aqueous solutions. It emphasizes the importance of appropriate extractant-diluent selection for efficient and environmentally friendly extraction processes (Datta & Kumar, 2014).

Mecanismo De Acción

Target of Action

The primary target of 6-(2-Methoxyphenyl)picolinic acid is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

This compound works by binding to ZFPs , changing their structures, and disrupting zinc binding, thereby inhibiting their function . This interaction with ZFPs is the key to its mode of action.

Biochemical Pathways

It is known that the compound plays a role in zinc transport , which is crucial for the function of many proteins and enzymes in the body.

Result of Action

This compound has been shown to have antiviral activity in vitro and in vivo . It inhibits the entry of enveloped viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .

Propiedades

IUPAC Name |

6-(2-methoxyphenyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-12-8-3-2-5-9(12)10-6-4-7-11(14-10)13(15)16/h2-8H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKISLHFFDIVAAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40509789 |

Source

|

| Record name | 6-(2-Methoxyphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86696-69-7 |

Source

|

| Record name | 6-(2-Methoxyphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.